molecular formula C8H6FNO2 B1336865 1-Fluoro-2-(2-nitrovinyl)benzene CAS No. 399-25-7

1-Fluoro-2-(2-nitrovinyl)benzene

Cat. No.: B1336865
CAS No.: 399-25-7
M. Wt: 167.14 g/mol
InChI Key: NKZSNHAEWKEFNE-AATRIKPKSA-N
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Description

1-Fluoro-2-(2-nitrovinyl)benzene, also known as (E)-1-Fluoro-2-(2-nitrovinyl)benzene, is an organic compound with the molecular formula C₈H₆FNO₂. This compound is characterized by the presence of a fluorine atom and a nitrovinyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Fluoro-2-(2-nitrovinyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-fluoro-2-nitrobenzene with an appropriate reagent to introduce the nitrovinyl group. The reaction conditions typically involve the use of a base and a solvent such as methanol. For example, the preparation can be carried out by reacting nitromethane with benzaldehyde in the presence of sodium hydroxide at low temperatures .

Chemical Reactions Analysis

1-Fluoro-2-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(2-nitrovinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1-Fluoro-2-(2-nitrovinyl)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-fluoro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZSNHAEWKEFNE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-25-7
Record name o-Fluoro-beta-nitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399257
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Record name 399-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170713
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-fluoro-β-nitrostyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Fluoro-2-(2-nitrovinyl)benzene
Reactant of Route 2
1-Fluoro-2-(2-nitrovinyl)benzene

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